PEG5 Spacer Length Drives Degradation Potency: DC50 Improvement Over PEG2 in Retro‑2‑Based PROTACs
In a series of Retro‑2‑based PROTACs, a PEG5 linker conferred significantly enhanced degradation of the translation termination factor GSPT1 compared with a PEG2 linker [1]. The degradation potency (DC50) was improved by approximately 2‑fold when the PEG chain was extended from two to five ethylene oxide units, underscoring the importance of the PEG5 length for achieving productive ternary complex geometry [1].
| Evidence Dimension | Degradation Potency (DC50) |
|---|---|
| Target Compound Data | ~8.6 µM |
| Comparator Or Baseline | PEG2 linker: ~16.7 µM |
| Quantified Difference | ~2‑fold improvement (lower DC50) with PEG5 |
| Conditions | HEK293T cells, 24 h treatment, Western blot quantification of GSPT1 levels |
Why This Matters
This head‑to‑head comparison demonstrates that a PEG5 spacer can directly improve degradation efficiency, which is a primary performance metric when selecting a linker for PROTAC synthesis.
- [1] European Journal of Medicinal Chemistry. (2026). Synthesis and biological evaluation of Retro‑2‑based PROTACs reveal PEG‑linker length and warhead impact on GSPT1 degradation. Retrieved from https://www.sciencedirect.com/science/article/pii/S0223523426000905 View Source
